molecular formula C30H35F4N3O7 B3119795 Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)- CAS No. 254750-83-9

Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-

Cat. No.: B3119795
CAS No.: 254750-83-9
M. Wt: 625.6 g/mol
InChI Key: RIUVUYDKONHLBC-YWZLYKJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)- is a useful research compound. Its molecular formula is C30H35F4N3O7 and its molecular weight is 625.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F4N3O7/c1-15(35-27(41)28(42)36-19-11-9-8-10-16(19)29(2,3)4)26(40)37-20(13-22(39)44-30(5,6)7)21(38)14-43-25-23(33)17(31)12-18(32)24(25)34/h8-12,15,20H,13-14H2,1-7H3,(H,35,41)(H,36,42)(H,37,40)/t15-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUVUYDKONHLBC-YWZLYKJASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F4N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-
Reactant of Route 2
Reactant of Route 2
Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-
Reactant of Route 3
Reactant of Route 3
Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-
Reactant of Route 4
Reactant of Route 4
Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-
Reactant of Route 5
Reactant of Route 5
Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-
Reactant of Route 6
Reactant of Route 6
Pentanoic acid, 3-[[(2S)-2-[[2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxoacetyl]amino]-1-oxopropyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)-, 1,1-dimethylethyl ester, (3S)-

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